molecular formula C12H16N4O3S B10850568 MT-Immucillin-H

MT-Immucillin-H

Cat. No.: B10850568
M. Wt: 296.35 g/mol
InChI Key: BRUVQLYKVACVPE-KTEKBNEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MT-Immucillin-H, also known as 5’-methylthio-Immucillin-H, is a transition-state analog inhibitor of purine nucleoside phosphorylase. This compound has been designed to mimic the transition state of the enzyme’s natural substrate, thereby inhibiting its activity. Purine nucleoside phosphorylase is crucial for the degradation of deoxyguanosine, and its inhibition can lead to profound T cell-mediated immunosuppression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of the Immucillin-H core structure, followed by the selective methylation of the 5’ hydroxyl group to form the methylthio derivative .

Industrial Production Methods: The industrial production of MT-Immucillin-H involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: MT-Immucillin-H primarily undergoes substitution reactions due to the presence of the methylthio group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with different functional groups replacing the methylthio group .

Scientific Research Applications

MT-Immucillin-H has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

MT-Immucillin-H exerts its effects by inhibiting purine nucleoside phosphorylase. The compound binds to the enzyme’s active site, mimicking the transition state of the natural substrate. This binding prevents the enzyme from catalyzing the degradation of deoxyguanosine, leading to the accumulation of deoxyguanosine triphosphate (dGTP). The buildup of dGTP inhibits ribonucleotide diphosphate reductase, ultimately blocking DNA synthesis and inducing apoptosis in T cells .

Comparison with Similar Compounds

MT-Immucillin-H is unique due to its high specificity for purine nucleoside phosphorylase and its ability to selectively inhibit T cell activity. Similar compounds include:

This compound stands out due to its enhanced specificity and potency, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

7-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(methylsulfanylmethyl)pyrrolidin-2-yl]-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C12H16N4O3S/c1-20-3-6-10(17)11(18)8(16-6)5-2-13-9-7(5)14-4-15-12(9)19/h2,4,6-8,10-11,16-18H,3H2,1H3,(H,14,15,19)/t6-,7?,8-,10-,11-/m0/s1

InChI Key

BRUVQLYKVACVPE-KTEKBNEVSA-N

Isomeric SMILES

CSC[C@H]1[C@@H]([C@H]([C@@H](N1)C2=CN=C3C2N=CNC3=O)O)O

Canonical SMILES

CSCC1C(C(C(N1)C2=CN=C3C2N=CNC3=O)O)O

Origin of Product

United States

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